molecular formula C28H22O7 B12208600 ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

Cat. No.: B12208600
M. Wt: 470.5 g/mol
InChI Key: DZFYCXSOLGUXQS-UHFFFAOYSA-N
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Description

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound with a molecular formula of C28H22O7 and an average mass of 470.470 Da . This compound is notable for its unique structure, which includes a benzofuran moiety and a chromen-2-one core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is unique due to its combined benzofuran and chromen-2-one structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate

InChI

InChI=1S/C28H22O7/c1-3-32-27(30)16-33-23-14-20-21(24-12-18-10-7-11-22(31-2)28(18)35-24)15-26(29)34-25(20)13-19(23)17-8-5-4-6-9-17/h4-15H,3,16H2,1-2H3

InChI Key

DZFYCXSOLGUXQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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